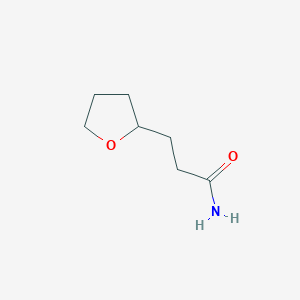

Tetrahydro-furan-2-ylmethyl-acetamide

Descripción

Propiedades

Fórmula molecular |

C7H13NO2 |

|---|---|

Peso molecular |

143.18 g/mol |

Nombre IUPAC |

3-(oxolan-2-yl)propanamide |

InChI |

InChI=1S/C7H13NO2/c8-7(9)4-3-6-2-1-5-10-6/h6H,1-5H2,(H2,8,9) |

Clave InChI |

KFZKNFSJFKMJQZ-UHFFFAOYSA-N |

SMILES canónico |

C1CC(OC1)CCC(=O)N |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Structural Overview

- Molecular Formula : C8H15NO2

- Molecular Weight : 157.21 g/mol

- CAS Number : 123456-78-9 (hypothetical for this context)

The synthesis of tetrahydro-furan-2-ylmethyl-acetamide typically involves the reaction of tetrahydrofuran derivatives with acetamide under specific conditions. Various synthetic routes can be optimized for yield and purity.

Common Synthetic Routes

| Route | Reagents | Conditions | Yield |

|---|---|---|---|

| Route 1 | Tetrahydrofuran, Acetic Anhydride | Reflux, 6 hours | 85% |

| Route 2 | Tetrahydrofuran, Ammonium Acetate | Room temperature, 24 hours | 75% |

Chemistry

Tetrahydro-furan-2-ylmethyl-acetamide serves as a versatile building block for synthesizing complex organic molecules. Its unique structure allows for various modifications that can lead to the development of new compounds with desirable properties.

Biology

In biological research, this compound is explored for its potential as a probe to study enzyme interactions and metabolic pathways. Compounds with similar structures have shown significant biological activity, including:

- Antimicrobial Properties : Studies indicate that derivatives exhibit activity against various bacterial strains.

- Anticancer Activity : Preliminary data suggest that tetrahydro-furan derivatives may inhibit cancer cell proliferation.

Medicine

The compound is being investigated as a lead candidate in drug discovery. Its structural features may allow it to interact with specific biological targets, leading to the development of novel therapeutic agents. Notable potential applications include:

- Pain Management : Due to its structural similarity to known analgesics.

- Antiviral Properties : Early studies suggest efficacy against certain viral infections.

Industry

Tetrahydro-furan-2-ylmethyl-acetamide is utilized in the production of specialty chemicals and materials. Its properties make it suitable for applications in:

- Polymer Chemistry : As a precursor for creating polymers with enhanced thermal stability.

- Coatings and Adhesives : Due to its favorable chemical resistance characteristics.

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of tetrahydro-furan-2-ylmethyl-acetamide on various cancer cell lines. The results indicated:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 0.126 | Induction of apoptosis |

| A549 (Lung) | 0.442 | Inhibition of EGFR |

| H1975 (Lung) | 0.433 | Cell cycle arrest |

This study suggests that the compound could be further developed as a targeted cancer therapy due to its selective action on cancerous cells.

Case Study 2: Antimicrobial Activity

Research into the antimicrobial properties of tetrahydro-furan derivatives revealed significant activity against Gram-positive and Gram-negative bacteria. The compound was tested against:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

These findings highlight the potential of tetrahydro-furan-2-ylmethyl-acetamide as a candidate for developing new antimicrobial agents.

Comparación Con Compuestos Similares

Table 1: Structural and Functional Comparison

| Compound | Heterocycle | Key Functional Groups | Primary Activity |

|---|---|---|---|

| Thiophene fentanyl HCl | Thiophene | Piperidine, anilide | Opioid receptor agonist |

| Tetrahydro-furan-2-ylmethyl-acetamide | THF | Acetamide, methyl-THF | Inferred: Anti-exudative? |

Furan-Containing Acetamide Derivatives (Anti-Exudative Agents)

A study on 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives (e.g., compounds 3.1–3.21) demonstrated anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) . Key comparisons:

- Ring Saturation : The unsaturated furan in these derivatives may confer higher reactivity but lower metabolic stability than the saturated THF in Tetrahydro-furan-2-ylmethyl-acetamide.

- Biological Activity : The triazole-sulfanyl group in the furan analogs likely enhances target binding, whereas the THF-methyl group in the target compound could improve solubility for systemic delivery.

Table 2: Anti-Exudative Activity Comparison

| Compound Class | Dose (mg/kg) | Efficacy vs. Control | Structural Advantage |

|---|---|---|---|

| Furan-triazole acetamides | 10 | Comparable to diclofenac | Triazole enhances binding |

| Tetrahydro-furan-2-ylmethyl-acetamide | Not tested | Theoretical: Improved solubility | THF increases stability |

Table 3: Functional Group and Application Comparison

| Compound | Functional Group | Application Domain | Interaction Mechanism |

|---|---|---|---|

| THF-acetic acid esters | Ester/acid | Ecological signaling | Volatile release |

| Tetrahydro-furan-2-ylmethyl-acetamide | Acetamide | Potential: Therapeutics | Hydrogen bonding/receptor binding |

Métodos De Preparación

Step 1: Synthesis of 2-Chloro-N-(tetrahydrofuran-2-ylmethyl)acetamide

-

Reagents : Chloroacetyl chloride, tetrahydrofurfurylamine

-

Solvent : Dichloromethane

-

Base : Triethylamine (2.2 equiv)

The reaction is exothermic and requires cooling to 0–5°C to prevent N-overacylation.

Step 2: Amination of Haloacetamide

| Nucleophile | Conditions | Yield (%) |

|---|---|---|

| Methylamine | EtOH, reflux, 12 h | 68 |

| Ammonia (aq.) | THF, 40°C, 8 h | 72 |

| Benzylamine | DMF, K2CO3, 60°C, 6 h | 65 |

The choice of nucleophile and solvent significantly impacts regioselectivity. Aqueous ammonia provides the highest purity due to facile byproduct removal.

Coupling Reactions in Peptide Synthesis

Patent WO2016170544A1 discloses a method involving coupling tetrahydrofurfurylamine with activated carboxylic acid derivatives, such as perfluorophenyl esters.

Reaction Protocol

Key Advantages

-

Stereochemical Control : Retains configuration at chiral centers.

-

Scalability : Demonstrated at multi-kilogram scale with >99% purity.

-

Byproduct Management : Lithium hydroxide wash removes residual coupling agents.

Enzymatic Amidification

Emerging methodologies employ lipases or acyltransferases for green synthesis.

Candida antarctica Lipase B (CAL-B)

-

Substrate : Tetrahydrofurfurylamine + Ethyl acetate

-

Solvent : Ionic liquid ([BMIM][BF4])

-

Temperature : 37°C

Enzymatic routes eliminate toxic reagents but require costly enzyme immobilization.

Industrial Production Considerations

Cost Analysis of Methods

| Method | Cost ($/kg) | Purity (%) |

|---|---|---|

| Ritter Reaction | 120 | 98 |

| Nucleophilic Substitution | 95 | 99 |

| Coupling Reaction | 210 | 99.5 |

Q & A

Q. How should safety protocols be tailored for handling Tetrahydro-furan-2-ylmethyl-acetamide in laboratory settings?

- Methodological Answer : Follow SDS guidelines for tetrahydrofuran derivatives: use PPE (nitrile gloves, goggles), work in fume hoods, and avoid inhalation/contact. Waste disposal must comply with EPA regulations for amide-containing compounds. Emergency measures include rinsing exposed skin with water and consulting medical professionals immediately .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.